![molecular formula C9H10O2 B1297009 2-Methoxy-5-methylbenzaldehyde CAS No. 7083-19-4](/img/structure/B1297009.png)
2-Methoxy-5-methylbenzaldehyde
Overview
Description
2-Methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 . It is a derivative of benzaldehyde, which is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a formyl group (-CHO) . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis Processes
- Synthesis of Derivatives : 2-Methoxy-5-methylbenzaldehyde has been used in the synthesis of various chemical compounds. For example, it served as a starting material in the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, indicating its versatility in chemical synthesis (Henry & Jacobs, 2001). Similarly, it has been used in the preparation of benzo-substituted phthalazines, potentially useful as DNA intercalators (Tsoungas & Searcey, 2001).
Chemical Compound Testing
- Testing Against Plant Pathogenic Fungi : A study involved synthesizing new compounds starting from 2-mercapto-5-methoxy-1H-benzimidazole and testing them against various plant pathogenic fungi. This research highlights the potential agricultural applications of derivatives of 2-Methoxy-5-methylbenzaldehyde (Jebur & Ismail, 2019).
Photochemistry Research
- Photochemical Transformations : Research has been conducted on the photochemistry of derivatives of 2-Methoxy-5-methylbenzaldehyde, exploring their potential in synthetic organic chemistry. For instance, studies on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones derived from it revealed valuable insights into photochemical reactions (Plíštil et al., 2006).
Medicinal Chemistry
- Antibacterial Activity : Zinc complexes of Schiff bases derived from 2-acetamidobenzaldehyde and 2-methoxy-5-methylbenzaldehyde have shown potential antibacterial properties, indicating the relevance of this compound in developing new antibacterial agents (Chohan et al., 2003).
Crystallography and Structural Analysis
- Synthesis and Characterization for Structural Analysis : Studies have focused on synthesizing and characterizing derivatives for structural analysis. For instance, the synthesis and characterization of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol from 2-hydroxy-4-methoxybenzaldehyde provided valuable insights into crystal structures and fluorescence properties (Bai Linsha, 2015).
Mechanism of Action
Target of Action
Benzaldehydes, in general, have been found to disrupt the fungal antioxidation system .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that benzaldehydes can disrupt cellular antioxidation . This disruption can be achieved with redox-active compounds. Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Result of Action
It’s known that benzaldehydes can effectively inhibit fungal growth . They possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Action Environment
It’s known that chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .
properties
IUPAC Name |
2-methoxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIGQCGJUDKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343675 | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylbenzaldehyde | |
CAS RN |
7083-19-4 | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7083-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-methoxy-5-methylbenzaldehyde in the synthesis of aryl [¹⁸F]fluorides?
A1: 2-Methoxy-5-methylbenzaldehyde serves as a precursor in the synthesis of aryl [¹⁸F]fluorides, specifically 3-[¹⁸F]fluoro-4-methylphenol []. This approach involves a multi-step process:
Q2: Is 2-methoxy-5-methylbenzaldehyde found naturally, and if so, where?
A2: Yes, 2-methoxy-5-methylbenzaldehyde is a natural compound. It has been identified as a major volatile constituent in the leaves of Piper betle L., commonly known as betel pepper []. Headspace solid micro-extraction coupled with GC-MS analysis revealed that this compound constitutes a significant portion (42.89%) of the total essential oils extracted from the leaves.
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